Cas no 1785240-89-2 (3-Bromo-2-[(methylamino)methyl]phenol)

3-Bromo-2-[(methylamino)methyl]phenol structure
1785240-89-2 structure
Product name:3-Bromo-2-[(methylamino)methyl]phenol
CAS No:1785240-89-2
MF:C8H10BrNO
Molecular Weight:216.07510137558
CID:6054084
PubChem ID:84734958

3-Bromo-2-[(methylamino)methyl]phenol 化学的及び物理的性質

名前と識別子

    • 1785240-89-2
    • 3-bromo-2-[(methylamino)methyl]phenol
    • EN300-1914036
    • 3-Bromo-2-[(methylamino)methyl]phenol
    • インチ: 1S/C8H10BrNO/c1-10-5-6-7(9)3-2-4-8(6)11/h2-4,10-11H,5H2,1H3
    • InChIKey: RSXHNWXRYGGKTB-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1CNC)O

計算された属性

  • 精确分子量: 214.99458g/mol
  • 同位素质量: 214.99458g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 121
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • XLogP3: 2.2

3-Bromo-2-[(methylamino)methyl]phenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1914036-0.1g
3-bromo-2-[(methylamino)methyl]phenol
1785240-89-2
0.1g
$490.0 2023-09-17
Enamine
EN300-1914036-2.5g
3-bromo-2-[(methylamino)methyl]phenol
1785240-89-2
2.5g
$1089.0 2023-09-17
Enamine
EN300-1914036-1.0g
3-bromo-2-[(methylamino)methyl]phenol
1785240-89-2
1g
$728.0 2023-06-02
Enamine
EN300-1914036-0.05g
3-bromo-2-[(methylamino)methyl]phenol
1785240-89-2
0.05g
$468.0 2023-09-17
Enamine
EN300-1914036-10.0g
3-bromo-2-[(methylamino)methyl]phenol
1785240-89-2
10g
$3131.0 2023-06-02
Enamine
EN300-1914036-5g
3-bromo-2-[(methylamino)methyl]phenol
1785240-89-2
5g
$1614.0 2023-09-17
Enamine
EN300-1914036-5.0g
3-bromo-2-[(methylamino)methyl]phenol
1785240-89-2
5g
$2110.0 2023-06-02
Enamine
EN300-1914036-0.25g
3-bromo-2-[(methylamino)methyl]phenol
1785240-89-2
0.25g
$513.0 2023-09-17
Enamine
EN300-1914036-0.5g
3-bromo-2-[(methylamino)methyl]phenol
1785240-89-2
0.5g
$535.0 2023-09-17
Enamine
EN300-1914036-10g
3-bromo-2-[(methylamino)methyl]phenol
1785240-89-2
10g
$2393.0 2023-09-17

3-Bromo-2-[(methylamino)methyl]phenol 関連文献

3-Bromo-2-[(methylamino)methyl]phenolに関する追加情報

Comprehensive Overview of 3-Bromo-2-[(methylamino)methyl]phenol (CAS No. 1785240-89-2)

3-Bromo-2-[(methylamino)methyl]phenol (CAS No. 1785240-89-2) is a brominated phenolic compound with a methylamino functional group, making it a versatile intermediate in organic synthesis. Its molecular structure combines a phenol core with a bromine substituent and a methylamino-methyl side chain, offering unique reactivity for pharmaceutical and agrochemical applications. Researchers increasingly focus on this compound due to its potential in designing bioactive molecules, particularly in kinase inhibition and antimicrobial studies.

The compound’s CAS No. 1785240-89-2 is frequently searched in chemical databases, reflecting its growing relevance in medicinal chemistry. Recent trends highlight its role in structure-activity relationship (SAR) studies, where modifications to the methylamino group or bromine position are explored to optimize drug-like properties. Users often inquire about its synthetic routes, with palladium-catalyzed cross-coupling and reductive amination being common methods. Environmental and green chemistry considerations also drive interest in sustainable synthesis pathways for this intermediate.

From an industrial perspective, 3-Bromo-2-[(methylamino)methyl]phenol is valued for its compatibility with high-throughput screening platforms. Its physicochemical properties (e.g., solubility, logP) align with Lipinski’s Rule of Five, making it a candidate for lead compound optimization. Discussions on forums frequently address its stability under varying pH conditions, a critical factor for formulation development. Analytical techniques like HPLC-MS and NMR are essential for purity assessment, ensuring reproducibility in research.

Emerging applications include its use in proteolysis-targeting chimeras (PROTACs), where its scaffold serves as a linker or warhead component. The phenolic hydroxyl group enables further derivatization, such as esterification or etherification, expanding utility in drug discovery. Safety data sheets emphasize standard laboratory handling protocols, though it is not classified as hazardous under current regulations. As AI-driven drug design gains traction, computational studies on this compound’s molecular docking profiles are rising, particularly targeting G-protein-coupled receptors (GPCRs).

In summary, 3-Bromo-2-[(methylamino)methyl]phenol (CAS No. 1785240-89-2) bridges synthetic chemistry and biomedical research. Its adaptability in small-molecule libraries and alignment with fragment-based drug discovery principles underscore its importance. Future directions may explore its role in photopharmacology or as a fluorescent probe, leveraging its aromatic and halogenated features for advanced imaging techniques.

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